molecular formula C19H22N4O2 B15106729 2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B15106729
M. Wt: 338.4 g/mol
InChI Key: NKADJPPBLSGZAN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a synthetic organic compound that features a complex structure with a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring.

    Attachment of the Methoxyphenyl Group: This is achieved through a substitution reaction where a methoxyphenyl group is introduced to the triazolopyridine core.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazolopyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring and the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions include phenolic derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from substitution reactions.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide stands out due to its specific structural features, such as the methoxyphenyl group and the triazolopyridine core. These features confer unique chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C19H22N4O2/c1-13(2)18(19-22-21-16-6-4-5-11-23(16)19)20-17(24)12-14-7-9-15(25-3)10-8-14/h4-11,13,18H,12H2,1-3H3,(H,20,24)

InChI Key

NKADJPPBLSGZAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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